molecular formula C17H20N4O3S B2870446 (E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide CAS No. 1334377-08-0

(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide

Cat. No.: B2870446
CAS No.: 1334377-08-0
M. Wt: 360.43
InChI Key: FAZNBMCRFWFBBQ-SNAWJCMRSA-N
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Description

(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide is a structurally novel compound of significant interest in medicinal chemistry and chemical biology research, particularly in the field of targeted protein degradation. Its design incorporates key pharmacophores that suggest potential as a covalent proteolysis-targeting chimera (PROTAC) warhead or a kinase-targeting molecule. The (E)-3-(thiophen-2-yl)acryloyl moiety functions as an electrophilic trap, capable of forming a covalent bond with nucleophilic cysteine residues in the ATP-binding pocket of specific kinases, a strategy employed in the development of irreversible inhibitors (source) . This covalent engagement can lead to sustained target suppression, which is a key area of investigation in oncology research for challenging drug targets. Concurrently, the 1,2,4-oxadiazole heterocycle is a well-established bioisostere for amide and ester functionalities, often utilized to improve a compound's metabolic stability and membrane permeability (source) . The piperidine-4-carboxamide scaffold provides a versatile vector for linking the covalent warhead to an E3 ligase-recruiting ligand, which is the fundamental architecture of a PROTAC molecule. Researchers are exploring this compound as a key intermediate or a functional degrader for studying kinase signaling pathways and for the targeted degradation of oncoproteins, offering a powerful tool for probing cellular function and validating new therapeutic strategies (source) .

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-12-19-15(24-20-12)11-18-17(23)13-6-8-21(9-7-13)16(22)5-4-14-3-2-10-25-14/h2-5,10,13H,6-9,11H2,1H3,(H,18,23)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZNBMCRFWFBBQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide is a novel heterocyclic compound that combines oxadiazole and thiophene moieties with a piperidine backbone. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C13H14N4O3C_{13}H_{14}N_{4}O_{3} with a molecular weight of approximately 270.28 g/mol . Its structure features a piperidine ring substituted with an oxadiazole and a thiophene group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H14N4O3
Molecular Weight270.28 g/mol
IUPAC NameThis compound
CAS Number[To be assigned]

The biological activity of the compound is hypothesized to arise from its ability to interact with various molecular targets. The oxadiazole and thiophene rings may participate in π–π stacking interactions and hydrogen bonding with biological macromolecules such as enzymes and receptors. Preliminary studies indicate that derivatives of oxadiazole can inhibit key enzymes involved in cancer progression, making this compound a candidate for anticancer research .

Biological Activity Overview

The biological activities associated with compounds containing oxadiazole and thiophene structures include:

  • Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Compounds with thiophene moieties have shown significant antibacterial and antifungal activities against various pathogens . The incorporation of the oxadiazole group may enhance these effects.
  • Enzyme Inhibition : The compound has potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .

Case Studies

Several studies have explored related compounds to assess their biological activities:

  • Antitubercular Activity : A study by Parikh et al. (2020) synthesized oxadiazole derivatives showing promising activity against Mycobacterium tuberculosis, with some compounds exhibiting low MIC values (minimum inhibitory concentration) .
  • Anticancer Studies : Villemagne et al. (2020) reported on new oxadiazole compounds as EthR inhibitors, demonstrating effective inhibition against resistant strains of bacteria associated with cancer .

Comparative Analysis

To better understand the potential of this compound, a comparison can be made with similar compounds:

Compound NameBiological ActivityReference
1a (BDM 71,339)AntitubercularVillemagne et al.
Compound 3aAntitubercularParikh et al.
Piperidine derivativesAnticancer and enzyme inhibitionVarious studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core motifs, heterocyclic substituents, and synthetic strategies.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Heterocyclic Group Key Functional Groups Synthesis Method
Target Compound (E)-N-... Piperidine 1,2,4-oxadiazole Acryloyl, Thiophene Amine coupling, acryloylation
N-Substituted Thiazole Carboxamides Thiazole Thiazole Pyridinyl, Carboxamide Hydrolysis & amine coupling
4-Ethyl-1,2,4-triazole-3-thiol Piperidine 1,2,4-triazole Thiol, Carbamoyl Alkaline cyclization
Pyrimidinone D Benzoimidazo-pyrimidine Pyrimidinone Acrylamide, Methoxyphenyl Multi-step coupling
Key Observations:

Heterocyclic Diversity: The 1,2,4-oxadiazole in the target compound is distinct from the thiazole in and the 1,2,4-triazole in . Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to thiazoles or triazoles . The thiophene-acryloyl group in the target compound introduces π-conjugation and rigidity, akin to the acrylamide in , which could influence binding affinity .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for N-substituted carboxamides, such as coupling activated esters (e.g., carboxylates) with amines under standard conditions .
  • In contrast, triazole derivatives () require cyclization under alkaline conditions, highlighting divergent pathways for heterocycle formation .

Spectral and Analytical Comparisons

Spectroscopic techniques (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, UV) are critical for structural elucidation. While specific data for the target compound are unavailable, analogous compounds provide insights:

  • Thiazole carboxamides () exhibit characteristic $ ^1H $-NMR signals for pyridinyl protons (~8.5 ppm) and thiazole methyl groups (~2.5 ppm) .
  • Triazole-thiols () show distinct $ ^{13}C $-NMR peaks for sulfur-containing carbons (~160–170 ppm) .
  • The target compound’s oxadiazole and thiophene groups would likely produce unique signals: oxadiazole methyl (~2.3 ppm) and thiophene aromatic protons (~6.5–7.5 ppm) .

Functional Implications

  • Bioactivity : Thiazole and triazole derivatives often target enzymes (e.g., kinases) due to their hydrogen-bonding and hydrophobic interactions . The target’s oxadiazole may offer improved selectivity or stability.
  • Solubility : The carboxamide and oxadiazole groups in the target compound could enhance aqueous solubility compared to purely aromatic systems .

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